molecular formula C19H18Br2ClN3O3 B15018286 (3E)-N-(4-chlorophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-(4-chlorophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B15018286
M. Wt: 531.6 g/mol
InChI Key: KEKPQFXCAMKALL-WYMPLXKRSA-N
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Description

(3E)-N-(4-CHLOROPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes chlorophenyl, dibromophenoxy, and butanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-CHLOROPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorophenylamine and 2,4-dibromo-5-methylphenol, which are then subjected to acylation and amidation reactions under controlled conditions. The final step involves the formation of the imino group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-CHLOROPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(3E)-N-(4-CHLOROPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-N-(4-CHLOROPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl and dibromophenoxy derivatives, such as:

  • N-(4-chlorophenyl)-2-(2,4-dibromophenoxy)acetamide
  • 3-(2,4-dibromophenoxy)-N-(4-chlorophenyl)propanamide

Uniqueness

The uniqueness of (3E)-N-(4-CHLOROPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE lies in its specific combination of functional groups and the resulting properties

Properties

Molecular Formula

C19H18Br2ClN3O3

Molecular Weight

531.6 g/mol

IUPAC Name

(3E)-N-(4-chlorophenyl)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C19H18Br2ClN3O3/c1-11-7-17(16(21)9-15(11)20)28-10-19(27)25-24-12(2)8-18(26)23-14-5-3-13(22)4-6-14/h3-7,9H,8,10H2,1-2H3,(H,23,26)(H,25,27)/b24-12+

InChI Key

KEKPQFXCAMKALL-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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